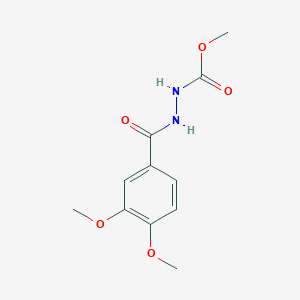![molecular formula C15H23N3O B5806046 N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide](/img/structure/B5806046.png)
N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide, also known as NEPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NEPA is a member of the piperazine family of compounds, which have been found to have various biological activities. In
Wirkmechanismus
The mechanism of action of N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide can induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of inflammatory mediators. In vivo studies have shown that N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide can reduce the growth of tumors in mice and improve the survival rate of mice with cancer. N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide has also been found to have analgesic properties, making it a potential candidate for the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide for lab experiments is its relatively low toxicity compared to other anticancer agents. N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide has also been found to have good stability and solubility in water, making it easy to use in experiments. However, one limitation of N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide is its low bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the exploration of the potential of N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide and to optimize its pharmacokinetic properties for use in vivo.
Conclusion
In conclusion, N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide is a chemical compound with potential therapeutic applications in various fields of scientific research. Its anticancer and anti-inflammatory properties make it a promising candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide and to optimize its pharmacokinetic properties for use in vivo.
Synthesemethoden
N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide can be synthesized through a multi-step process involving the reaction of 4-(chloromethyl)benzonitrile with 4-ethylpiperazine, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide has been found to have potential therapeutic applications in various fields of scientific research. One area of interest is its use as an anticancer agent. Studies have shown that N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide can induce apoptosis in cancer cells by activating the caspase-3 pathway. N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-3-17-8-10-18(11-9-17)12-14-4-6-15(7-5-14)16-13(2)19/h4-7H,3,8-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBKNJKLEPMFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5262263 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5805970.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5805983.png)

![5-amino-6-(benzylthio)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5805995.png)
![N-(2-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5806003.png)

![4-{[(4-fluorophenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5806017.png)

![N-{4-[(2-benzyl-4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B5806036.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B5806038.png)
![2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5806053.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylisonicotinamide](/img/structure/B5806072.png)
![ethyl {2-[(2,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5806079.png)